molecular formula C11H12ClN3O2 B15303667 1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione

1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione

Cat. No.: B15303667
M. Wt: 253.68 g/mol
InChI Key: SIXSPSTVAHXWIF-UHFFFAOYSA-N
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Description

1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound with a complex structure that includes an amino group, a chloro group, and a diazinane-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps. One common method involves the reduction of a nitro precursor. For example, iron powder can be used to reduce carbonic acid 4-chloro-2-methyl-5-nitro-phenyl ester ethyl ester in the presence of acetic acid and water at 85°C for 90 minutes . The resulting product is then purified through extraction and filtration processes.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as iron powder or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the chloro group can result in hydroxyl or alkyl derivatives.

Scientific Research Applications

1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The diazinane-dione ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

1-(5-amino-4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H12ClN3O2/c1-6-4-7(12)8(13)5-9(6)15-3-2-10(16)14-11(15)17/h4-5H,2-3,13H2,1H3,(H,14,16,17)

InChI Key

SIXSPSTVAHXWIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCC(=O)NC2=O)N)Cl

Origin of Product

United States

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